Lipophilicity Tuning: 2-Naphthyl vs 1-Naphthyl Isomer
The target 2-naphthyl isomer exhibits a calculated XlogP of 3, whereas the 1-naphthyl isomer (CAS 138030-58-7) displays an XlogP of 3.2 . The 0.2 log unit decrease in lipophilicity for the 2-substituted naphthalene can influence membrane permeability and protein binding profiles, offering a refined physicochemical balance for CNS drug design where excessive lipophilicity often correlates with hERG binding and rapid metabolic clearance.
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3 |
| Comparator Or Baseline | 1-(1-naphthalenylmethyl)-4-piperidinemethanol (XlogP = 3.2) |
| Quantified Difference | ΔXlogP = -0.2 |
| Conditions | Calculated XlogP values from Chem960 database |
Why This Matters
Lower lipophilicity may translate to improved aqueous solubility and reduced off-target promiscuity, critical factors in selecting a lead scaffold for CNS programs.
